BOC-TRANEXAMIC ACID

Catalog No.
S3317119
CAS No.
27687-14-5
M.F
C13H23NO4
M. Wt
257.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BOC-TRANEXAMIC ACID

CAS Number

27687-14-5

Product Name

BOC-TRANEXAMIC ACID

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

AZEKNJGFCSHZID-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O

Synthesis and Applications:

-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid, also known as BOC-tranexamic acid, is an intermediate compound used in the synthesis of various molecules, including:

  • Tranexamic acid: A medication used to control bleeding. Source: National Institutes of Health: )
  • Chiral ligands: Molecules that bind to specific other molecules due to their three-dimensional shape. Chiral ligands are used in various applications, including catalysis and asymmetric synthesis. Source: American Chemical Society:

Properties and Advantages:

BOC-tranexamic acid possesses several properties that make it useful in organic synthesis:

  • Protecting group: The tert-butoxycarbonyl (BOC) group protects the amine functionality, allowing for selective modification of other parts of the molecule. Source: Royal Society of Chemistry:
  • Chiral center: The molecule contains a chiral center, which can be exploited to create enantiomerically pure products. Source: National Institutes of Health: )

Boc-tranexamic acid, also known as trans-4-(tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid, is a derivative of tranexamic acid with a tert-butoxycarbonyl (Boc) protective group. Its molecular formula is C₁₃H₂₃NO₄, and it has a molecular weight of approximately 257.33 g/mol. This compound is characterized by its white to off-white crystalline appearance and has a melting point ranging from 133.0 to 137.0 °C . Boc-tranexamic acid is soluble in methanol and exhibits a density of about 1.1 g/cm³ .

, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Acylation: The amine group can undergo acylation reactions, leading to the formation of amides.
  • Hydrolysis: The Boc protecting group can be removed under acidic or basic conditions, regenerating the free amine for further reactions .

These reactions make Boc-tranexamic acid a versatile intermediate in organic synthesis.

Boc-tranexamic acid is primarily studied for its potential biological activity as an antifibrinolytic agent. It acts by inhibiting plasminogen activation, thereby preventing fibrinolysis—the breakdown of blood clots. This mechanism is similar to that of tranexamic acid, which is widely used in clinical settings to manage bleeding disorders and during surgical procedures . The presence of the Boc group may enhance its stability and solubility compared to its parent compound.

The synthesis of Boc-tranexamic acid typically involves several steps:

  • Starting Material: The synthesis begins with trans-4-aminomethylcyclohexane-1-carboxylic acid.
  • Protection: The amine group is protected by reacting with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-trans-4-(aminomethyl)cyclohexane-1-carboxylic acid.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain the desired purity .

Alternative methods may involve different protective groups or starting materials, but the core reaction remains similar.

Boc-tranexamic acid serves primarily as an intermediate in pharmaceutical synthesis, particularly in the development of antifibrinolytic agents. Its applications include:

  • Drug Development: As a precursor for synthesizing more complex molecules used in treating bleeding disorders.
  • Research: Utilized in laboratories for studying its biological effects and potential therapeutic applications.

Due to its structural similarities with tranexamic acid, it may also find uses in formulations where enhanced stability or solubility is required .

Studies on Boc-tranexamic acid's interactions focus on its efficacy and safety profile compared to tranexamic acid. Interaction studies often assess:

  • Pharmacokinetics: How Boc-tranexamic acid is absorbed, distributed, metabolized, and excreted in biological systems.
  • Synergistic Effects: Potential interactions with other medications used in conjunction with antifibrinolytic therapy.

Understanding these interactions helps optimize dosing regimens and minimize adverse effects during clinical use .

Boc-tranexamic acid shares structural similarities with several other compounds that exhibit antifibrinolytic properties. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Tranexamic AcidC₈H₁₅NO₂Parent compound; widely used antifibrinolytic agent.
Aminomethylcyclohexane Carboxylic AcidC₈H₁₅NO₂Basic structure; lacks protective groups.
N-acetyl-L-lysineC₇H₁₄N₂O₃A lysine derivative; involved in protein synthesis.
ε-Aminocaproic AcidC₆H₁₃NO₂Another antifibrinolytic agent; structurally simpler than tranexamic acid.

Uniqueness of Boc-tranexamic Acid

Boc-tranexamic acid's uniqueness lies in its protective Boc group, which enhances its stability and solubility compared to other similar compounds. This modification allows for greater versatility in synthetic applications while retaining the essential antifibrinolytic properties associated with tranexamic acid.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

Explore Compound Types